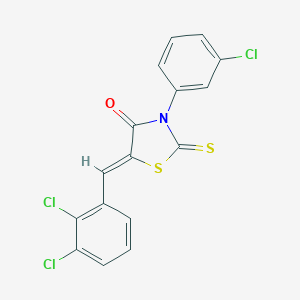![molecular formula C27H27N3O5S B328898 ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-3-OXO-2-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B328898.png)
ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-3-OXO-2-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core fused with various functional groups such as allyloxy, ethoxy, and pyridinylmethylene. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-3-OXO-2-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting with the preparation of the thiazolopyrimidine core. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under basic conditions to form the thiazolopyrimidine scaffold. Subsequent functionalization of the scaffold with allyloxy, ethoxy, and pyridinylmethylene groups is achieved through a series of nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazolopyrimidine core
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of functional materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-3-OXO-2-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA gyrase and NF-kB proteins.
Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its biological effects
Comparison with Similar Compounds
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Similar Compounds: Thiazolo[3,2-a]pyridines, thiazolo[3,2-a]pyrimidines with different substituents.
Uniqueness: The presence of the allyloxy, ethoxy, and pyridinylmethylene groups imparts unique chemical and biological properties, such as enhanced stability and specific biological activity
Properties
Molecular Formula |
C27H27N3O5S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(3-ethoxy-4-prop-2-enoxyphenyl)-7-methyl-3-oxo-2-(pyridin-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H27N3O5S/c1-5-14-35-20-12-11-18(15-21(20)33-6-2)24-23(26(32)34-7-3)17(4)29-27-30(24)25(31)22(36-27)16-19-10-8-9-13-28-19/h5,8-13,15-16,24H,1,6-7,14H2,2-4H3/b22-16+ |
InChI Key |
XKMPZCWXQZSHEM-CJLVFECKSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=N4)S3)C)C(=O)OCC)OCC=C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=CC=N4)/S3)C)C(=O)OCC)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=N4)S3)C)C(=O)OCC)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B328816.png)
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B328817.png)
![(5Z)-2-amino-5-[(3-hydroxyphenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B328818.png)
![3-{5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B328820.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B328823.png)
![3-[(4-Bromo-2-methylanilino)methyl]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B328825.png)
![5-{3-[(2-Chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B328828.png)

![5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B328832.png)
![ethyl 5-(2-chlorophenyl)-2-({6-nitro-1,3-benzodioxol-5-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B328835.png)
![ethyl (2Z)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B328836.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B328837.png)
![3-methoxy-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B328838.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B328839.png)
